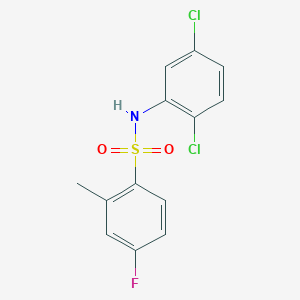
N-(2,5-dichlorophenyl)-4-fluoro-2-methylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,5-dichlorophenyl)-4-fluoro-2-methylbenzenesulfonamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as DCFMSA and has been shown to have a wide range of biochemical and physiological effects. In
作用機序
The mechanism of action of DCFMSA is not fully understood, but it is believed to work by inhibiting the activity of enzymes involved in the growth and proliferation of cancer cells. Specifically, DCFMSA is thought to inhibit the activity of carbonic anhydrase IX, an enzyme that is overexpressed in many types of cancer cells. By inhibiting this enzyme, DCFMSA may be able to slow the growth of cancer cells and potentially even induce apoptosis, or programmed cell death.
Biochemical and Physiological Effects:
In addition to its potential applications in cancer and neurodegenerative disease research, DCFMSA has also been shown to have a wide range of biochemical and physiological effects. For example, DCFMSA has been shown to inhibit the activity of several different enzymes involved in the metabolism of drugs and other xenobiotics. Additionally, DCFMSA has been shown to induce the expression of several different genes involved in the regulation of cell growth and differentiation.
実験室実験の利点と制限
One of the primary advantages of using DCFMSA in lab experiments is its specificity for carbonic anhydrase IX. This specificity makes DCFMSA a valuable tool for studying the role of this enzyme in cancer cell growth and proliferation. Additionally, DCFMSA has been shown to have low toxicity in vitro, making it a relatively safe compound to work with in lab settings. However, one limitation of DCFMSA is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experimental setups.
将来の方向性
There are several potential future directions for research on DCFMSA. One area of research could be to further explore the mechanism of action of DCFMSA in cancer cells. Additionally, future research could focus on optimizing the synthesis method for DCFMSA to improve yields and purity. Finally, DCFMSA could be further studied for its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease.
合成法
DCFMSA is synthesized by reacting 2,5-dichloronitrobenzene with 4-fluoro-2-methylbenzenesulfonyl chloride in the presence of a base such as potassium carbonate. The resulting compound is then reduced with iron powder to yield DCFMSA. This synthesis method has been optimized to produce high yields of pure DCFMSA.
科学的研究の応用
DCFMSA has been studied for its potential applications in a wide range of scientific research areas. One of the primary areas of research has been in the field of cancer research. DCFMSA has been shown to inhibit the growth of several different types of cancer cells, including breast, prostate, and lung cancer cells. Additionally, DCFMSA has been studied for its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease.
特性
分子式 |
C13H10Cl2FNO2S |
|---|---|
分子量 |
334.2 g/mol |
IUPAC名 |
N-(2,5-dichlorophenyl)-4-fluoro-2-methylbenzenesulfonamide |
InChI |
InChI=1S/C13H10Cl2FNO2S/c1-8-6-10(16)3-5-13(8)20(18,19)17-12-7-9(14)2-4-11(12)15/h2-7,17H,1H3 |
InChIキー |
AWDHBGKVQYBCHT-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)NC2=C(C=CC(=C2)Cl)Cl |
正規SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)NC2=C(C=CC(=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-5-tert-butyl-2,3-dimethylbenzenesulfonamide](/img/structure/B280759.png)
![N-{3-[(4-chlorophenyl)sulfanyl]-4-hydroxy-1-naphthyl}benzenesulfonamide](/img/structure/B280761.png)
![N-{3-[(2,4-dimethylphenyl)sulfanyl]-4-hydroxy-1-naphthyl}-4-methylbenzenesulfonamide](/img/structure/B280762.png)
![N-acetyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-8-quinolinesulfonamide](/img/structure/B280764.png)
![Methyl 2-methyl-5-[(8-quinolinylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B280767.png)
![Methyl 5-{[(4-fluoro-2-methylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B280768.png)
![4-fluoro-N-[4-hydroxy-3-(phenylthio)-1-naphthyl]benzenesulfonamide](/img/structure/B280769.png)
![N-[4-hydroxy-3-(8-quinolinylsulfanyl)-1-naphthyl]-4-methylbenzenesulfonamide](/img/structure/B280770.png)
![N-[3-(benzylsulfanyl)-4-hydroxy-1-naphthyl]-4-methylbenzenesulfonamide](/img/structure/B280771.png)
![4-fluoro-N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylsulfanyl)phenyl]-2-methylbenzenesulfonamide](/img/structure/B280774.png)
![N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylsulfanyl)phenyl]benzenesulfonamide](/img/structure/B280779.png)
![4-fluoro-N-[4-hydroxy-3-(8-quinolinylthio)-1-naphthyl]benzenesulfonamide](/img/structure/B280781.png)
![N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylthio)-1-naphthyl]-4-isopropylbenzenesulfonamide](/img/structure/B280784.png)
![N-[3-(benzylsulfanyl)-4-hydroxy-1-naphthyl]-4-methoxybenzenesulfonamide](/img/structure/B280786.png)
